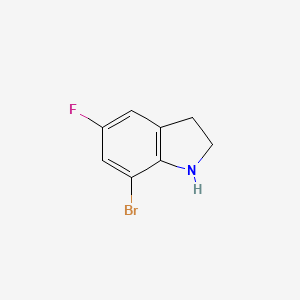

7-Bromo-5-fluoroindoline

CAS No.:

Cat. No.: VC13404229

Molecular Formula: C8H7BrFN

Molecular Weight: 216.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrFN |

|---|---|

| Molecular Weight | 216.05 g/mol |

| IUPAC Name | 7-bromo-5-fluoro-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C8H7BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2 |

| Standard InChI Key | JQXHUCPLRPTHKR-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C=C(C=C2Br)F |

| Canonical SMILES | C1CNC2=C1C=C(C=C2Br)F |

Introduction

Structural and Chemical Properties of 7-Bromo-5-fluoroindoline

The molecular formula of 7-bromo-5-fluoroindoline is , with a molecular weight of approximately 215.04 g/mol. The indoline core consists of a benzene ring fused to a pyrrolidine ring, with bromine and fluorine atoms occupying the 7th and 5th positions, respectively. These halogen substituents significantly influence the compound’s reactivity:

-

Electron-withdrawing effects: Fluorine’s high electronegativity deactivates the aromatic ring, directing electrophilic substitution to meta positions relative to existing substituents.

-

Steric considerations: Bromine’s larger atomic radius may hinder reactions at adjacent sites, favoring regioselective transformations .

Comparative analysis with 5-bromo-7-fluoroindoline-2,3-dione highlights how functional groups alter properties. The absence of ketone groups in 7-bromo-5-fluoroindoline likely enhances its stability under reducing conditions, making it more suitable for certain synthetic applications.

| Property | 7-Bromo-5-fluoroindoline | 5-Bromo-7-fluoroindoline-2,3-dione |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 215.04 | 244.02 |

| Key Functional Groups | Indoline core | Indoline-2,3-dione |

| Reactivity | Electrophilic substitution | Enzyme inhibition |

Synthetic Strategies for 7-Bromo-5-fluoroindoline

While no direct synthesis of 7-bromo-5-fluoroindoline is documented, methodologies for analogous bromo-fluoro heterocycles provide viable pathways. The Skraup condensation, employed in the synthesis of 7-bromo-5-methoxyquinoline , offers a template for indoline derivatives:

Halogenation of Indoline Precursors

A plausible route involves the sequential halogenation of indoline:

-

Fluorination: Directed ortho-metalation (DoM) using a directing group (e.g., -OMe) to install fluorine at the 5th position.

-

Bromination: Electrophilic bromination at the 7th position, leveraging fluorine’s meta-directing effects.

Cyclization Approaches

Alternatively, cyclization of substituted anilines could yield the indoline core. For example, reductive cyclization of 3,5-dibromo-4-fluoro-nitrobenzene using catalytic hydrogenation might form the pyrrolidine ring while retaining halogen substituents .

Challenges:

-

Regioselectivity: Ensuring precise positioning of halogens requires careful control of reaction conditions.

-

Functional group compatibility: Protecting groups may be necessary to prevent undesired side reactions during halogenation.

Applications in Materials Science

Halogenated indolines serve as precursors for organic semiconductors and luminescent materials. The electron-withdrawing bromine and fluorine substituents in 7-bromo-5-fluoroindoline could:

-

Lower the LUMO energy level, facilitating electron transport in organic field-effect transistors (OFETs).

-

Enhance thermal stability, a critical factor in optoelectronic device longevity .

Comparative Analysis with Related Compounds

The uniqueness of 7-bromo-5-fluoroindoline becomes evident when compared to analogs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume